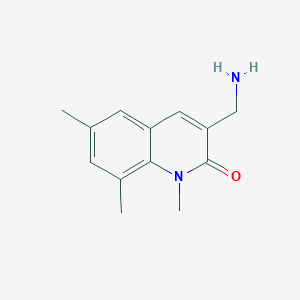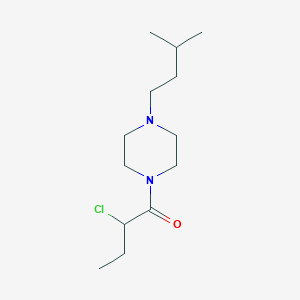
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C13H25ClN2O and a molecular weight of 260.8 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one consists of 13 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms and the bonds between them define the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Testing
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances and for the validation of analytical methods used during drug testing.
Genotoxic Impurity Analysis
This compound may be employed in the development of sensitive analytical methods, such as GC-MS (Gas Chromatography-Mass Spectrometry) , for the detection of genotoxic impurities in active pharmaceutical ingredients . The ability to detect trace amounts of genotoxic substances is vital for assessing the safety of pharmaceuticals.
Synthesis of Veterinary Medicines
In veterinary medicine, compounds like 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one could be used in the synthesis of drugs such as azaperone , which exhibits anti-anxiety and anti-aggressive activities . Azaperone is commonly used for sedation and anesthesia in animals.
Controlled Substance Research
The structural similarity of this compound to other piperazine derivatives places it in the context of controlled substance research. It’s important to study these compounds to understand their potential for abuse and to develop regulations for their safe handling .
Biochemical Research
In biochemical research, this compound could serve as a precursor or an intermediate in the synthesis of novel compounds with potential biological activities. The piperazine moiety, in particular, is a common feature in many bioactive molecules .
Pharmacological Studies
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one: may be investigated for its pharmacological properties, given the wide range of activities exhibited by piperazine derivatives, including antibacterial, antituberculosis, anticancer, antiviral, and anti-inflammatory effects .
Zukünftige Richtungen
The future directions for research involving 2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one are not clearly outlined in the literature. Given its structural similarity to other compounds with known biological activity, it may be of interest in the development of new pharmaceuticals or as a reference standard for pharmaceutical testing .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(3-methylbutyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClN2O/c1-4-12(14)13(17)16-9-7-15(8-10-16)6-5-11(2)3/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURWOYPXYQJRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-isopentylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)
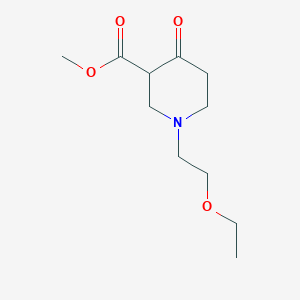
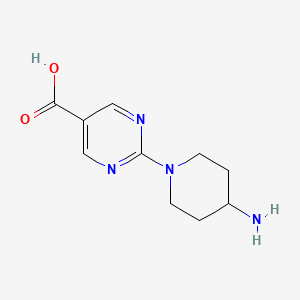
![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)
![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)

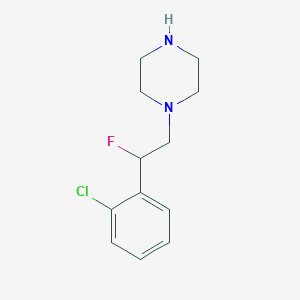
![1-propyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478661.png)
![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)
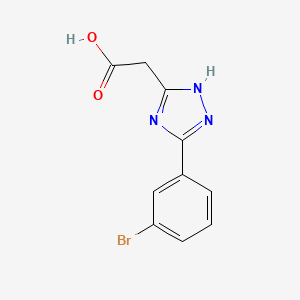
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)
![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)
